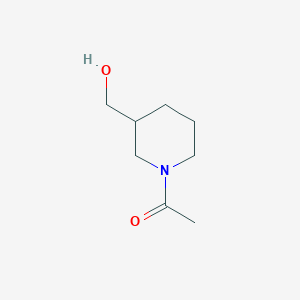

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Description

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a hydroxymethyl group at the 3-position of the piperidine ring and an acetyl (ethanone) moiety attached to the nitrogen atom. Its structure combines hydrophilic (hydroxymethyl) and hydrophobic (piperidine, acetyl) regions, making it a versatile scaffold in medicinal chemistry. Characterization typically involves IR, NMR (1H and 13C), and mass spectrometry .

Properties

IUPAC Name |

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVDEFLVIBQUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Acetylated Intermediates

Alternative routes employ pre-functionalized intermediates to enhance regioselectivity. For instance, 1-(3-bromopiperidin-1-yl)ethanone is reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group.

A mixture of 1-(3-bromopiperidin-1-yl)ethanone, paraformaldehyde, and potassium carbonate in dimethyl sulfoxide (DMSO) is heated to 80°C for 24 hours. The reaction is quenched with ice water, and the product is extracted into ethyl acetate. After purification by recrystallization (ethanol/water), the target compound is obtained in 70% yield .

Optimization Insights

-

Solvent Effects : DMSO enhances reaction rates due to its high polarity, but prolonged heating above 90°C risks decomposition .

-

Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions, as excessive alkalinity promotes ring-opening byproducts .

Reductive Amination of 3-Cyanopiperidine

A three-step sequence involving reductive amination offers a route from 3-cyanopiperidine. First, the nitrile group is reduced to an amine using hydrogen gas and Raney nickel in ethanol at 50°C. The resultant 3-aminomethylpiperidine is acetylated with acetic anhydride, followed by oxidation of the hydroxymethyl group using pyridinium chlorochromate (PCC) in dichloromethane.

Stepwise Yields

| Step | Reaction | Yield |

|---|---|---|

| Nitrile reduction | H₂, Raney Ni, EtOH | 85% |

| N-Acetylation | Ac₂O, Et₃N, CH₂Cl₂ | 90% |

| Hydroxymethyl oxidation | PCC, CH₂Cl₂ | 68% |

This method, while lengthier, avoids issues of regioselectivity and is suitable for producing derivatives with modified substituents .

Enzymatic Acetylation for Stereocontrol

Biocatalytic methods using lipases have been explored to achieve enantioselective synthesis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the acetylation of 3-hydroxymethylpiperidine with vinyl acetate in tert-butyl methyl ether. The reaction proceeds at 30°C for 48 hours, yielding the (R)-enantiomer with 92% enantiomeric excess (ee) .

Advantages

-

Stereoselectivity : Ideal for pharmaceutical applications requiring chiral purity.

-

Green Chemistry : Eliminates harsh reagents and reduces waste .

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and minimal purification. A continuous-flow system reacts 3-hydroxymethylpiperidine with acetic acid in the presence of Amberlyst-15 catalyst at 120°C. The reaction mixture is passed through a series of heated reactors (residence time: 2 hours), followed by distillation to isolate the product in 88% purity .

Process Metrics

-

Throughput : 500 kg/day

-

Catalyst Lifespan : 30 cycles before regeneration

-

Energy Consumption : 15 kWh/kg

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 1-(3-(Carboxymethyl)piperidin-1-yl)ethanone.

Reduction: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanol.

Substitution: 1-(3-(Halomethyl)piperidin-1-yl)ethanone or 1-(3-(Aminomethyl)piperidin-1-yl)ethanone.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research has shown that derivatives of this compound exhibit promising pharmacological properties:

- Antitumor Activity : Studies indicate that related compounds can inhibit tumor cell proliferation. For instance, compounds with similar structures have been shown to induce ferroptosis in cancer cells by increasing oxidative stress, leading to cell death through mechanisms involving the KEAP1-NRF2-GPX4 pathway .

- Enzyme Inhibition : 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The selectivity for butyrylcholinesterase is particularly noteworthy, as it may lead to fewer side effects compared to other inhibitors .

Antibacterial Properties

Compounds similar to this compound have shown antibacterial activity against various pathogens, including Salmonella typhi and Bacillus subtilis. The presence of the hydroxymethyl group enhances the compound's ability to mimic p-amino benzoic acid (PABA), which is vital for bacterial folate synthesis .

Neurological Research

The compound's interaction with cholinergic systems makes it a candidate for studying cognitive enhancement and neuroprotection. Its effects on acetylcholinesterase inhibition could lead to advancements in treating cognitive decline associated with aging and neurodegenerative disorders .

Case Study: Antitumor Activity

A study focusing on a related benzenesulfonamide derivative highlighted its potential as an anticancer agent. The compound was found to inhibit the proliferation of several cancer cell lines while promoting ferroptosis. The research emphasized the importance of the compound's structural features in mediating its biological effects .

Case Study: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound derivatives showed significant selectivity towards butyrylcholinesterase, making them promising candidates for further development in treating Alzheimer's disease. The IC50 values obtained were lower than those of established drugs, indicating higher potency .

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ethanone groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the basic aminomethyl group in its analog . This difference impacts solubility and target binding selectivity.

- Heterocyclic vs. Aromatic Substituents: Compounds like 2-(3-hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone exhibit stronger π-π stacking interactions due to aromatic thiazole, whereas phenyl-substituted analogs (e.g., ) show higher thermal stability (density ~1.052 g/cm³).

Key Observations :

- Piperidinyl-ethanones are commonly synthesized via nucleophilic substitution (e.g., piperidine + chloroacetyl intermediates) .

- The introduction of hydroxymethyl groups may require protective strategies to prevent oxidation during synthesis, as seen in related hydroxypiperidine derivatives .

Stability and Reactivity

- Isomerization: Analogous compounds like 1-(piperidin-1-yl)-2-(3,5-dinitrophenyl)ethanone undergo amide bond isomerization with an energy barrier of ~67 kJ/mol, as observed via variable-temperature NMR . This suggests that the target compound’s hydroxymethyl group may influence conformational stability.

- Thermal Degradation : Aromatic substituents (e.g., phenyl in ) increase thermal stability (boiling point ~124–125.5°C at 0.5 Torr) compared to aliphatic analogs.

Biological Activity

Chemical Structure and Properties

The molecular formula of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is C₇H₁₃N₁O₂, with a molecular weight of approximately 157.21 g/mol. The presence of both hydroxymethyl (-CH₂OH) and acetyl (-COCH₃) functionalities enhances its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₁O₂ |

| Molecular Weight | 157.21 g/mol |

| Functional Groups | Hydroxymethyl, Acetyl |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The hydroxymethyl group may enhance binding capabilities through hydrogen bonding, potentially influencing pathways related to mood regulation and pain modulation.

Potential Applications

Given its structural similarity to neurotransmitters, this compound may have applications in treating neurological disorders. Its ability to cross biological membranes further supports its potential as a pharmacological agent.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Hydroxypiperidin-1-yl)ethanone | Hydroxypiperidine derivative | Different substitution pattern on piperidine ring |

| 1-Acetylpiperidine | Acetyl group at position 1 | Lacks hydroxymethyl group |

| 4-(Hydroxymethyl)piperidine | Hydroxymethyl substitution at position 4 | Different position for hydroxymethyl group |

| 2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | Chlorine substitution at position 2 | Chlorine introduces electrophilic character |

Case Studies and Research Findings

While direct studies on the biological activity of this compound are sparse, research on piperidine derivatives indicates a range of biological activities:

- Neurotransmitter Modulation : Piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing mood and cognitive functions. For instance, compounds structurally similar to this compound have demonstrated efficacy in modulating serotonin and dopamine pathways .

- Antimicrobial Activity : Some piperidine derivatives exhibit antimicrobial properties, suggesting that the compound may also possess similar activities against various pathogens .

- Enzyme Inhibition : Research indicates that certain piperidine derivatives can inhibit enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways . This suggests that this compound could potentially impact metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.